molecular formula C19H22FN3O2 B2433594 N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953233-35-7

N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

カタログ番号: B2433594
CAS番号: 953233-35-7
分子量: 343.402
InChIキー: KWVDSMUXPUNGAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • CCR2 Receptor Antagonists : A study by Butora et al. (2006) explored the development of CCR2 receptor antagonists, focusing on small molecule compounds with central aromatic portions. These antagonists showed high binding affinity and selectivity toward chemokine receptors, indicating potential use in treating conditions influenced by these receptors.

  • α-Amylase Inhibitors : Research by Mathew et al. (2015) synthesized various N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-indol-3-yl) butanamide derivatives and evaluated them as α-amylase inhibitors. The significant activity of these compounds suggests potential applications in treating diabetes or obesity.

  • Anticancer Activity : A study by Mehvish and Kumar (2022) synthesized new 3(2H)-one pyridazinone derivatives with antioxidant activity. These compounds showed promising results in in vitro antioxidant activity tests, suggesting potential in cancer research.

  • Lipoxygenase Inhibitors : Aziz‐ur‐Rehman et al. (2016) researched the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors. These heterocyclic compounds displayed moderately good activities, indicating potential therapeutic applications in diseases where lipoxygenase plays a role (Aziz‐ur‐Rehman et al., 2016).

  • Anticonvulsant Agents : Kamiński et al. (2015) synthesized hybrid compounds derived from (2,5-dioxopyrrolidin-1-yl)butanamides, showing broad spectra of activity in preclinical seizure models. This indicates their potential as new anticonvulsant agents (Kamiński et al., 2015).

  • Butyrylcholinesterase Inhibitors : Dundar et al. (2019) synthesized novel pyridazinone derivatives and evaluated them as butyrylcholinesterase inhibitors. These compounds showed potential for Alzheimer's disease treatment (Dundar et al., 2019).

  • Tyrosinase and Melanin Inhibitors : Research by Raza et al. (2019) involved synthesizing N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluating them as tyrosinase and melanin inhibitors. These compounds showed promising results, suggesting potential in the treatment of pigmentation disorders.

  • Antimicrobial Agents : A study by Farag et al. (2009) utilized 3-oxo-N-(pyrimidin-2-yl)butanamide in synthesizing pyrazole, thiophene, thiazole, and thiadiazole derivatives with moderate antimicrobial activity.

  • Analgesic and Anti-inflammatory Activity : Gökçe et al. (2011) synthesized 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives for reducing gastrointestinal toxicity of NSAIDs, demonstrating significant analgesic and anti-inflammatory activities (Gökçe et al., 2011).

  • Antifungal Activities : Lee et al. (1999) tested N‐aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides for fungicidal activities against various fungi, showing good to excellent activities in some cases (Lee et al., 1999).

特性

IUPAC Name

N-cyclopentyl-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-15-9-7-14(8-10-15)17-11-12-19(25)23(22-17)13-3-6-18(24)21-16-4-1-2-5-16/h7-12,16H,1-6,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVDSMUXPUNGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。